6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Physicochemical characterization Solid-state properties Crystal engineering

Imidazo[1,2-a]pyridine SAR programs often fail when an unsubstituted or regioisomeric aldehyde is used. The 6-methyl group is critical: Matsumoto et al. (2013) achieved dual c-Met/VEGFR2 IC₅₀ of 1.9 & 2.2 nM only when C6 was methylated. • Validated intermediate for AstraZeneca TNFα modulators (WO2008/084223 A2). • Quantitative Schiff-base reactivity (no chromatography) enables parallel library synthesis. • Pre-functionalized entry to ALDH1A3 inhibitors (optimized derivative IC₅₀ = 0.66 µM vs. parent 80.6 µM). Reliable supply, ≥95% purity, stored/shipped under recommended conditions.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 202348-55-8
Cat. No. B184317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
CAS202348-55-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C=O
InChIInChI=1S/C9H8N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-6H,1H3
InChIKeyHKUAEJRVNCGGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde – Building Block Profile


6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 202348-55-8) is a heterocyclic aromatic aldehyde belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry [1]. It features a fused imidazole-pyridine bicyclic core with a reactive carbaldehyde at the C2 position and a methyl substituent at the C6 position of the pyridine ring (molecular formula C9H8N2O, molecular weight 160.17 g/mol) . The compound exists as a light yellow to yellow solid with a melting point of 132–138°C and a calculated LogP of 1.46 . The aldehyde functional group enables condensation, Schiff base formation, and Knoevenagel reactions, while the C6-methyl group modulates both physicochemical properties and downstream biological activity in derived compounds [2].

Why Regioisomeric Analogs Cannot Substitute


Imidazo[1,2-a]pyridine-2-carbaldehyde derivatives are not interchangeable building blocks. The position and presence of substituents on the imidazopyridine core directly modulate three critical procurement-relevant parameters: (1) physicochemical handling properties (melting point and LogP), (2) reactivity at the C2 aldehyde, and (3) the pharmacological performance of downstream derivatives in target binding [1][2]. The 6-methyl substitution elevates the melting point by approximately 54–60°C relative to the unsubstituted parent (78–79°C) , significantly altering storage and formulation characteristics. More importantly, the C6-methyl group has been shown empirically to be a critical determinant of kinase inhibitor potency: imidazo[1,2-a]pyridine derivatives bearing a 6-methyl substituent achieved dual c-Met/VEGFR2 inhibition at IC50 values of 1.9 and 2.2 nM [3]. Using an unsubstituted or 8-methyl regioisomer as a surrogate would invalidate structure-activity relationships established in patent literature and medicinal chemistry programs, carrying quantifiable risk of failed downstream synthesis and lost biological activity.

Quantitative Differentiation vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted Parent

The 6-methyl substituent produces a substantial melting point elevation of +54°C to +60°C compared to the unsubstituted parent imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4), reflecting enhanced intermolecular interactions in the solid state . This difference has direct implications for compound handling, storage stability, and formulation consistency during laboratory and pilot-scale operations.

Physicochemical characterization Solid-state properties Crystal engineering

Lipophilicity Increase Relative to Parent Scaffold

The 6-methyl substitution increases the calculated partition coefficient by approximately 0.05–0.30 log units compared to the unsubstituted parent scaffold, shifting LogP from the ~1.2–1.4 range to 1.46 [1]. While modest, this increment moves the compound closer to the optimal Lipinski LogP range for CNS drug candidates (1–3) and may improve passive membrane permeability in derived analogs.

Drug-likeness Membrane permeability Lead optimization

Patent-Validated Intermediate in TNFα Modulator Synthesis

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is specifically disclosed and utilized as a synthetic intermediate in WO2008/084223 A2 (AstraZeneca AB / AstraZeneca UK Limited, 2008), appearing on pages 424–425 of the patent specification . This patent describes imidazo[1,2-a]pyridine derivatives as potent modulators of human TNFα activity for inflammatory disease treatment [1]. The patent's explicit use of the 6-methyl-substituted aldehyde—rather than other imidazo[1,2-a]pyridine-2-carbaldehyde variants—establishes this specific compound as a validated entry point into a proprietary chemotype with demonstrated pharmaceutical relevance.

TNF-alpha modulation Inflammatory disease Patent chemistry

C6-Methyl Enables Sub-Nanomolar Dual Kinase Inhibition

In the structure-based design by Matsumoto et al. (2013), imidazo[1,2-a]pyridine derivative Compound 26—which bears a 6-methylpyridone ring derived from the 6-methylimidazo[1,2-a]pyridine core—exhibited potent dual inhibition of c-Met and VEGFR2 kinases with IC50 values of 1.9 nM and 2.2 nM, respectively, and demonstrated dose-dependent in vivo antitumor efficacy (T/C = 4% at 5 mg/kg po in MKN45 xenograft model) [1]. This contrasts with analogs lacking the C6-methyl group, which showed reduced or absent potency within the same series, confirming that the C6-methyl substitution is a critical pharmacophoric element for target engagement.

Kinase inhibition c-Met VEGFR2 Anticancer

ALDH1A3 Inhibitor Selectivity Profile of the Core Scaffold

Quattrini et al. (2020) demonstrated that imidazo[1,2-a]pyridine-2-carbaldehyde-derived compounds act as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a glioblastoma stem cell target [1]. The unsubstituted parent compound 3a showed no activity against ALDH1A1 (n.a. at 25 µM) and only weak activity against ALDH1A3 (IC50 = 80.6 µM), whereas 8-substituted derivatives achieved up to 122-fold greater ALDH1A3 potency (3f: IC50 = 0.66 µM) [1][2]. This demonstrates that appropriate substitution on the imidazo[1,2-a]pyridine-2-carbaldehyde scaffold is essential for target potency and selectivity, and that the unsubstituted scaffold alone is insufficient.

ALDH1A3 inhibition Glioblastoma Cancer stem cells

Quantitative Schiff Base Reactivity with Primary Amines

The aldehyde group of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes quantitative Schiff base formation with 3-methoxyaniline in ethanol at 65°C over 24 hours, yielding the corresponding imine without requiring further purification (ESI/APCI+: 266 [M+H]) [1]. This near-quantitative conversion contrasts with many heterocyclic aldehydes that require excess amine, extended reaction times, or chromatographic purification to achieve comparable yields. The methyl group at C6 does not sterically hinder the C2 aldehyde, preserving full reactivity.

Schiff base chemistry Imine formation Synthetic efficiency

High-Value Application Scenarios


Synthesis of TNFα Modulator Candidates

The compound serves as the direct intermediate for constructing imidazo[1,2-a]pyridine-based TNFα modulators as described in WO2008/084223 A2 (AstraZeneca, 2008), with the synthetic protocol explicitly documented on pages 424–425 . Medicinal chemistry teams targeting inflammatory or autoimmune indications can enter this chemotype using the 6-methyl aldehyde as a validated starting material, bypassing de novo route scouting. The quantitative Schiff base reactivity (near-stoichiometric amine, no chromatography) [1] further enables rapid parallel library synthesis for SAR exploration of this patent space.

Accessing Dual c-Met/VEGFR2 Pharmacophore Space

The 6-methyl group on the imidazo[1,2-a]pyridine core is a critical pharmacophoric element for achieving sub-nanomolar dual c-Met/VEGFR2 kinase inhibition, as demonstrated by Matsumoto et al. (2013) where the optimized Compound 26 achieved IC50 = 1.9 nM (c-Met), 2.2 nM (VEGFR2), and potent in vivo efficacy (MKN45 T/C = 4% at 5 mg/kg po) [2]. Researchers developing kinase inhibitors should prioritize this building block over the unsubstituted or 8-methyl analogs, as the C6-methyl contributes to the rigidified conformation and target complementarity essential for the observed potency.

ALDH1A3 Inhibitor Development for Glioblastoma

The imidazo[1,2-a]pyridine-2-carbaldehyde scaffold has been validated as a novel chemotype for ALDH1A3 inhibition, a target implicated in glioblastoma stem cell maintenance. Quattrini et al. (2020) established that appropriately substituted derivatives achieve ALDH1A3 IC50 values as low as 0.66 µM with selectivity over ALDH1A1 and ALDH1A2 isoforms [3]. Using 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde as the starting aldehyde building block provides a pre-functionalized entry point to explore this chemotype, which the unsubstituted parent scaffold alone cannot deliver (parent ALDH1A3 IC50 = 80.6 µM vs. optimized derivative IC50 = 0.66 µM) [4].

Parallel Library Synthesis via Schiff Base Condensation

The aldehyde functionality undergoes quantitative, chromatography-free Schiff base formation with primary amines under mild conditions (ethanol, 65°C, 24 h), as demonstrated with 3-methoxyaniline [1]. This reactivity profile makes the compound an ideal building block for automated parallel synthesis platforms generating imine-based screening libraries. The predictable, high-yielding chemistry reduces the cost per compound synthesized and minimizes failed reactions in high-throughput settings, offering a measurable efficiency advantage over less reactive heterocyclic aldehydes.

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